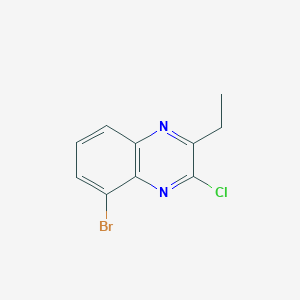

5-Bromo-3-chloro-2-ethylquinoxaline

Description

5-Bromo-3-chloro-2-ethylquinoxaline (C₁₁H₉BrClN₂, MW 285.56) is a halogenated quinoxaline derivative characterized by a bromine atom at position 5, chlorine at position 3, and an ethyl group at position 2. Quinoxalines are nitrogen-containing heterocycles with a bicyclic structure formed by two fused six-membered rings. This compound’s reactivity and applications are influenced by the electron-withdrawing effects of halogens and the steric bulk of the ethyl substituent.

Properties

Molecular Formula |

C10H8BrClN2 |

|---|---|

Molecular Weight |

271.54 g/mol |

IUPAC Name |

5-bromo-3-chloro-2-ethylquinoxaline |

InChI |

InChI=1S/C10H8BrClN2/c1-2-7-10(12)14-9-6(11)4-3-5-8(9)13-7/h3-5H,2H2,1H3 |

InChI Key |

PHWHPUCXYBORIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C(=CC=C2)Br)N=C1Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Quinoxaline Derivatives

Structural and Electronic Effects of Substituents

The substitution pattern on the quinoxaline core significantly impacts chemical reactivity, solubility, and biological activity. Below is a comparative analysis:

5-Bromo-3-chloro-2-methylquinoxaline (CAS 1426822-14-1, C₁₀H₇BrClN₂, MW 271.53)

- Key Differences : Replacing the ethyl group with a methyl group reduces steric hindrance and lipophilicity.

- However, bromine’s -R (resonance-withdrawing) effect in both compounds likely directs reactivity toward the 3-chloro position .

5-Bromo-2-(4-fluorophenyl)-7-(trifluoromethyl)quinoxaline (C₁₅H₇BrF₄N₂, MW 371.13)

- Key Differences : The trifluoromethyl and fluorophenyl groups introduce strong electron-withdrawing effects and increased steric bulk.

- Implications : Enhanced metabolic stability and membrane permeability compared to alkyl-substituted analogs, but reduced solubility in polar solvents .

2-(5-Bromo-8-methoxycoumarin-3-yl)-quinoxaline (C₁₈H₁₁BrN₂O₃, MW 382, MP 205°C)

- Key Differences : A coumarin moiety at position 2 adds a rigid, planar structure and introduces hydrogen-bonding capacity via the carbonyl group.

- Biological Relevance : This compound demonstrated antiproliferative activity against breast cancer cells, suggesting that bulky substituents at position 2 may enhance target binding in therapeutic applications .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.